The compound is commercially available from chemical suppliers such as Sigma-Aldrich and MedChemExpress, where it is classified as a crosslinker-E3 ligase ligand conjugate. Its molecular formula is , indicating the presence of multiple functional groups that facilitate its role in biochemical applications .
The synthesis of (S,R,S)-Ahpc-peg3-NH2 generally involves several key steps:
This synthetic route allows for modifications that can optimize the compound's efficacy in target degradation.
(S,R,S)-Ahpc-peg3-NH2 participates in various chemical reactions due to its functional groups:
These reactions are critical for developing effective protein degradation strategies.
The mechanism of action for (S,R,S)-Ahpc-peg3-NH2 revolves around its role as a PROTAC:
This dual-targeting approach enhances selectivity in degrading unwanted proteins within cells .
Key properties of (S,R,S)-Ahpc-peg3-NH2 include:
These properties are essential for practical applications in laboratory settings.
(S,R,S)-Ahpc-peg3-NH2 has significant applications in various scientific fields:
The versatility of this compound makes it a valuable tool in contemporary biomedical research.
(S,R,S)-AHPC (VH032-NH₂) serves as a high-affinity recruiter for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in PROTAC-mediated targeted protein degradation. This ligand binds the VHL substrate recognition domain with a Kd of ~185 nM by mimicking the hydroxyproline motif of hypoxia-inducible factor 1α (HIF-1α). The hydroxyproline moiety forms essential hydrogen bonds with VHL residues Ser111 and His110, while its hydrophobic tert-butyl group stabilizes the complex through van der Waals interactions [2] [5]. Incorporation of (S,R,S)-AHPC into PROTACs exploits the natural ubiquitination machinery, enabling polyubiquitination of the target protein. The Kd value of (S,R,S)-AHPC ensures efficient ternary complex formation, a prerequisite for proteasomal degradation [8].
The synthesis of (S,R,S)-AHPC-PEG3-NH₂ involves sequential coupling reactions:
Critical purification steps include reverse-phase HPLC (≥95% purity) and lyophilization, with characterization via 1H-NMR and high-resolution mass spectrometry (HRMS). Commercial variants like Pomalidomide-PEG3-NH₂ hydrochloride (Iris Biotech, PTC1250) follow analogous protocols [1].
Table 1: Key PROTAC Building Blocks with Varied Linkers/Functional Groups
Compound Name | E3 Ligase Ligand | Linker Structure | Terminal Group | Primary Application |
---|---|---|---|---|
(S,R,S)-AHPC-PEG3-NH₂ | VHL | Triethylene glycol | Amine (─NH₂) | Warhead conjugation |
(S,R,S)-AHPC-C4-COOH | VHL | Alkyl (C4) | Carboxylic acid | EED-targeted PROTACs |
Thalidomide-NH-PEG1-NH₂ | CRBN | Ethylene glycol | Amine | Cereblon recruitment [3] |
(S,R,S)-AHPC-C6-PEG3-butyl-Cl | VHL | PEG3-alkyl hybrid | Chloride | Nucleophilic displacement [4] |
The (S,R,S) stereochemistry of AHPC is indispensable for VHL binding. The S-configuration at C2 ensures optimal positioning of the hydroxyproline ring for hydrogen bonding with His110 and Ser111 in VHL, while the R-configuration at C4 orients the hydroxymethyl group into a solvent-exposed region. The S-enantiomer at the tert-butyl-bearing carbon maximizes hydrophobic contacts with VHL’s Trp88 [2] [8].
Comparative studies show that stereoisomers like (S,S,S)-AHPC exhibit 5–10-fold reduced binding affinity due to steric clashes. In PROTACs such as GMB-475, the (S,R,S) configuration achieves BCR-ABL1 degradation (IC50 = 1.11 μM), whereas diastereomeric counterparts show negligible activity, underscoring the role of chirality in ternary complex stability [2].
Linker length directly influences PROTAC flexibility, ternary complex formation, and degradation efficiency. (S,R,S)-AHPC-PEG3-NH₂ (PEG3 = 12 atoms) balances rigidity and flexibility, enabling optimal distance (∼10–15 Å) between E3 ligase and target protein binding sites:
Table 2: Impact of PEG Spacer Length on PROTAC Performance
PROTAC Building Block | Linker Length (Atoms) | Degradation Efficiency (DC50) | Solubility (Log P) | Key Observations |
---|---|---|---|---|
(S,R,S)-AHPC-PEG2-NH₂ (DC50070) | 8 | 1.5–2.0 μM | −1.2 | Suboptimal for large POIs |
(S,R,S)-AHPC-PEG3-NH₂ | 12 | 0.8–1.2 μM | −2.0 | Balanced flexibility/solubility |
(S,R,S)-AHPC-PEG4-NH₂ (DC50069) | 16 | 1.0–1.5 μM | −2.8 | Reduced cell permeability |
Data from EED-targeted PROTACs confirm PEG3-based degraders achieve 80–90% target knockdown vs. 40–60% for PEG2 analogs [3] [8].
Comprehensive Compound List
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5